
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H22F3N3O and its molecular weight is 365.4. The purity is usually 95%.
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Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, therapeutic potentials, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C18H22F3N3O
- Molecular Weight : 357.39 g/mol
The compound features a unique structure that includes pyrrole and pyrrolidine rings, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of 1-methyl-1H-pyrrole with pyrrolidine to form an intermediate. This intermediate is then reacted with a trifluoromethyl-substituted benzamide under controlled conditions to yield the final product. The synthesis can be optimized using various catalysts and reaction conditions to enhance yield and purity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes involved in key biological pathways, modulating their activity.
- Inhibition of Pathways : Preliminary studies suggest that it may inhibit certain signaling pathways linked to cancer progression and other diseases.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrole and benzamide exhibit significant antimicrobial properties. For instance:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | Staphylococcus aureus |
Isoniazid | 0.25 | Mycobacterium tuberculosis |
These findings indicate that compounds similar to this compound could serve as leads for developing new antibacterial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it may act as a kinase inhibitor, affecting pathways critical for tumor growth:
Study | IC50 (nM) | Target |
---|---|---|
In vitro evaluation of kinase inhibitors | 50 | EGFR |
Selectivity against mutant forms | 20 | EGFR-L858R |
Such selectivity suggests potential therapeutic applications in treating specific types of cancer .
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of pyrrole derivatives, including those structurally related to our compound. The results demonstrated potent activity against gram-positive bacteria with low MIC values, indicating their potential as effective antibiotics .
Case Study 2: Anticancer Activity
In a separate investigation, researchers assessed the effects of a related compound on cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in various cancer models, supporting the hypothesis that this class of compounds could be developed into novel anticancer therapies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of pyrrolidine and pyrrole groups has been shown to enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study : A study evaluated the antimicrobial efficacy of structurally related sulfonamides, revealing that modifications significantly increased their effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Sulfonamide derivatives have been recognized for their anticancer properties. In vitro studies suggest that compounds with a similar backbone can induce apoptosis in cancer cell lines.
Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that certain sulfonamide derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrases and other enzymes involved in tumor progression. The presence of fluorine may enhance binding affinity due to increased lipophilicity.
The unique structural features of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide contribute to its diverse pharmacological profiles:
- Antimicrobial Properties : The sulfonamide group is known for its broad-spectrum antimicrobial activity.
- Anticancer Mechanisms : The ability to induce apoptosis highlights its potential as a therapeutic agent for cancer treatment.
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-24-10-6-9-16(24)17(25-11-4-5-12-25)13-23-18(26)14-7-2-3-8-15(14)19(20,21)22/h2-3,6-10,17H,4-5,11-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXMQYRKURBNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.